Glycosminine
Overview
Description
Glycosminine is a member of quinazolines.
This compound is a natural product found in Glycosmis pentaphylla and Bacillus cereus with data available.
Biological Activity
Glycosminine is a minor alkaloid derived from Glycosmis arborea, a plant belonging to the Rutaceae family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound, with the molecular formula , exhibits a melting point of approximately 249°C. Its structure is characterized by a quinazolinone core, which is common among various bioactive compounds derived from plant sources .
Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant anti-proliferative activity. For instance, one study reported that this compound derivatives exhibited IC50 values as low as 1.22 µM against HepG2 liver cancer cells .
Table 1: Cytotoxic Effects of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 1.22 | Induction of apoptosis |
9-Azaglycophymine | HCC1937 | 4.0 | Caspase-dependent apoptosis |
9-Azaglycophymine | BT-474 | Not specified | Non-apoptotic cell death |
The mechanism underlying this compound's anticancer effects involves both apoptotic and non-apoptotic pathways, depending on the specific cancer cell type. For example, in triple-negative breast cancer (TNBC) cell lines such as HCC1937 and BT-474, this compound induced caspase-dependent apoptosis, while in MDA-MB-468 cells, it prompted cell death through alternative mechanisms .
In Vivo Studies
In vivo studies using BALB/c mice implanted with 4T1 breast cancer cells demonstrated that this compound administered intraperitoneally at doses of 5 mg/kg and 20 mg/kg significantly reduced tumor growth compared to controls . The tumors were measured using calipers, and histopathological analysis revealed variable necrosis levels in treated versus untreated groups.
Table 2: In Vivo Efficacy of this compound
Treatment Dose (mg/kg) | Tumor Volume Reduction (%) | Observations |
---|---|---|
Control | - | Significant tumor growth |
5 | ~30% | Moderate necrosis observed |
20 | ~60% | Minimal necrosis; best response |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cell death.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Breast Cancer Model : A study investigated the effects of this compound on tumor growth in a mouse model, demonstrating significant reductions in tumor size and improved survival rates among treated animals .
- Hepatocellular Carcinoma : Research indicated that this compound derivatives could serve as potential treatments for liver cancer due to their ability to induce apoptosis selectively in malignant cells .
Properties
IUPAC Name |
2-benzyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLDCZFKNYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197234 | |
Record name | Glycosminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4765-56-4 | |
Record name | 2-(Phenylmethyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4765-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycosminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycosminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of glycosminine and are there any notable derivatives?
A1: this compound is a quinazolinone alkaloid with the molecular formula C15H12N2O []. It features a quinazolinone core structure with a phenylmethyl substituent at the 2-position. Several derivatives of this compound have been synthesized, including 6-methyl, 7-chloro, and 2-(4-methylphenyl) derivatives, to explore their potential biological activities [].
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic approaches for this compound have been developed. One method utilizes the condensation of iminoketene with amides []. Another approach involves a novel synthesis using easily accessible ω-methoxystyrenes as substitutes for unstable arylacetaldehydes []. Historically, phenylpyruvic acid has also been utilized as a starting material for its synthesis [, ].
Q3: What is the biosynthetic pathway of this compound in plants?
A3: Research suggests that anthranilic acid and phenylalanine are precursors for this compound biosynthesis in Glycosmis arborea []. Studies using radiolabeled precursors indicate that anthranilic acid is likely methylated before condensation with phenylalanine, forming the quinazolinone ring system []. Interestingly, while N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamid was efficiently transformed into this compound in the plant, this conversion was also observed in pea plants, suggesting a potentially non-specific enzymatic process for the final ring closure [].
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